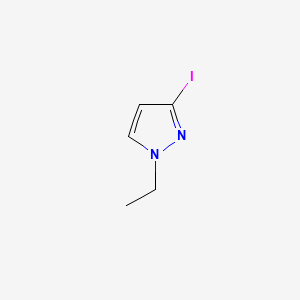

1-Ethyl-3-iodo-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-3-iodo-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of 1-Ethyl-3-iodo-1H-pyrazole and similar compounds often involves cyclocondensation reactions . For instance, an efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine . Another study reported the synthesis of 1,3,5-trisubstituted-1H-pyrazoles starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-iodo-1H-pyrazole is characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The structure of pyrazoles can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles, including 1-Ethyl-3-iodo-1H-pyrazole, can undergo various chemical reactions. For example, 4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls. It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Scientific Research Applications

Medicine

1-Ethyl-3-iodopyrazole: has potential applications in medicine due to the biological activities associated with pyrazole derivatives. These compounds have been studied for their roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The iodine substituent on the pyrazole ring can be utilized for further functionalization, leading to the development of new pharmacologically active molecules.

Agriculture

In agriculture, pyrazole derivatives, including 1-Ethyl-3-iodopyrazole , are valued for their use as herbicides, insecticides, fungicides, and acaricides . The versatility of the pyrazole core allows for the synthesis of compounds with specific activities against a wide range of agricultural pests.

Material Science

1-Ethyl-3-iodopyrazole: can serve as an intermediate in the synthesis of materials with unique properties. For instance, it can be used in the formation of heterobiaryls through indium-mediated synthesis, which are important in creating new materials with specific electronic and structural characteristics .

Industrial Applications

The industrial applications of 1-Ethyl-3-iodopyrazole are linked to its role as a synthetic intermediate. It is used in the preparation of chemicals that are crucial for both industrial and pharmaceutical purposes due to the synthetical versatility of pyrazole derivatives .

Organic Synthesis

In organic synthesis, 1-Ethyl-3-iodopyrazole is a valuable building block. It can undergo various reactions, including cyclocondensation and halogenation , to yield structurally diverse pyrazole derivatives that are important in the synthesis of complex organic molecules .

Photophysics

Pyrazole derivatives exhibit exceptional photophysical properties , making 1-Ethyl-3-iodopyrazole a candidate for the development of optoelectronic devices. Its incorporation into molecular frameworks can lead to materials with desirable photophysical behaviors .

Biochemistry

In biochemistry, the pyrazole ring of 1-Ethyl-3-iodopyrazole can be exploited to study enzyme interactions and metabolic pathways . The iodine atom provides a site for radio-labeling, which is useful in biochemical assays and imaging techniques .

Pharmacology

The pharmacological significance of 1-Ethyl-3-iodopyrazole lies in its potential to be modified into compounds with various therapeutic effects. Pyrazole derivatives are known to possess a wide range of biological activities , which can be harnessed in drug discovery and development .

Safety and Hazards

Future Directions

The future directions for 1-Ethyl-3-iodo-1H-pyrazole could involve further exploration of its synthesis, reactivity, and potential applications. For instance, it undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests potential for further chemical modifications and investigations into its properties and applications.

Mechanism of Action

Target of Action

A related compound, 4-iodopyrazole, has been shown to interact with alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .

Biochemical Pathways

Given its potential targets, it could influence pathways related to alcohol metabolism and mycocyclosin synthesis . The downstream effects of these interactions would depend on the specific context and could range from altered metabolic rates to changes in bacterial growth.

properties

IUPAC Name |

1-ethyl-3-iodopyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIUXAGBPIWZKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679358 |

Source

|

| Record name | 1-Ethyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-iodo-1H-pyrazole | |

CAS RN |

1202781-34-7 |

Source

|

| Record name | 1-Ethyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)

![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)

![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)

![1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, 11-chloro-2,3,3a,12b-tetrahydro-2-methyl-, (3aR,12bS)-rel-](/img/structure/B597936.png)

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)